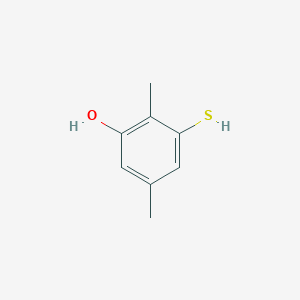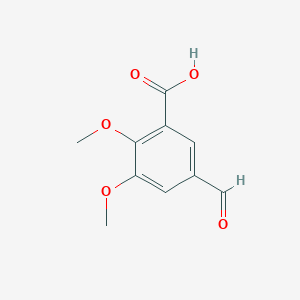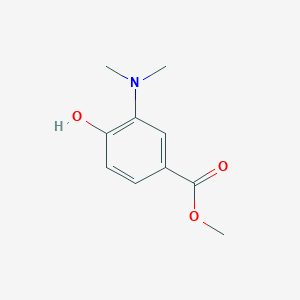
Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C17H29NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with a suitable piperidine derivative.
Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: 4-Cyclohexyl-4-carboxypiperidine-1-carboxylic acid tert-butyl ester.
Reduction: 4-Cyclohexyl-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylpiperidine-1-carboxylic acid tert-butyl ester: Lacks the cyclohexyl group, resulting in different reactivity and applications.
4-Cyclohexylpiperidine-1-carboxylic acid tert-butyl ester:
Propriétés
Formule moléculaire |
C17H29NO3 |
|---|---|
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
tert-butyl 4-cyclohexyl-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H29NO3/c1-16(2,3)21-15(20)18-11-9-17(13-19,10-12-18)14-7-5-4-6-8-14/h13-14H,4-12H2,1-3H3 |
Clé InChI |
ZLVGIJHFXSOLLH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-methylfuro[2,3-c]pyridin-7-amine](/img/structure/B8586767.png)
![Butanoic acid, 2-[(cyclohexylcarbonyl)amino]-3-oxo-, ethyl ester](/img/structure/B8586773.png)


![Methyl (2S)-2-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B8586807.png)



![4-[4-[(4-methoxyphenyl)methoxy]quinazolin-7-yl]morpholine](/img/structure/B8586827.png)
![2-Morpholin-4-yl-4-pyridin-4-yl-7-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8586832.png)

![6-bromo-2,3-dihydro-3-[(tetrahydro-2-furanyl)methyl]-2-thioxo-4(1H)-quinazolinone](/img/structure/B8586854.png)
